4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound belonging to the benzodiazole family, characterized by its fluorine substitution and carboxylic acid functional group. This compound has garnered attention in various fields, including medicinal chemistry and material science, due to its unique structural properties and potential biological activities.
The compound can be synthesized through various chemical methods, primarily involving fluorination and carboxylation processes. Its derivatives are often explored in scientific research for their potential applications in pharmacology and materials science.
4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid is classified as a benzodiazole derivative. It features a benzene ring fused to a diazole ring with a carboxylic acid group at the 5-position and a fluorine atom at the 4-position.
The synthesis of 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid typically involves:
The molecular formula for 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid is . The structure features:
The compound has distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and mass spectrometry for structural elucidation .
4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid can participate in several chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles such as sodium hydroxide or potassium tert-butoxide.
The mechanism of action of 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid is primarily based on its interaction with specific biological targets, including enzymes and receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects. For instance, studies have indicated that similar compounds may exhibit anticancer properties by inducing apoptosis in cancer cells .
Relevant data can be obtained from spectral analysis techniques confirming the compound's identity and purity .
4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid has diverse applications in scientific research:
The benzimidazole nucleus represents a privileged scaffold in medicinal chemistry, first gaining prominence with the development of anthelmintic agents (thiabendazole) and proton pump inhibitors (omeprazole) in the late 20th century [4]. The integration of fluorine into this scaffold emerged as a strategic response to optimize pharmacokinetic properties and enhance target binding affinity. 4-Fluoro-1H-1,3-benzodiazole-5-carboxylic acid epitomizes this evolution, designed through rational molecular hybridization that combines three critical elements: (1) the bioisosteric properties of the benzimidazole core mimicking purine nucleotides; (2) fluorine's electronegativity for metabolic stability; and (3) the carboxylic acid's capacity for salt formation and hydrogen bonding [4] [9]. This trifunctional architecture first appeared in medicinal chemistry literature circa 2010 as researchers sought to overcome limitations of early benzimidazole-based therapeutics, particularly against resistant pathogens and challenging oncological targets. Its emergence coincided with advances in synthetic methodologies, particularly microwave-assisted reactions that enabled precise regiocontrol during fluorination and carboxylation steps [9].
The strategic positioning of fluorine at the C4 position and carboxylic acid at C5 creates a synergistic electronic profile that profoundly influences molecular interactions. Quantum mechanical studies reveal that fluorine's strong electron-withdrawing character induces a 15% reduction in electron density at N3, enhancing hydrogen bond acceptance capacity while increasing ring planarity through resonance effects [4]. The ortho-positioned carboxylic acid group exhibits restricted rotation due to intramolecular hydrogen bonding with the adjacent benzimidazole nitrogen (N-H···O=C), forming a pseudo-six-membered ring that stabilizes the bioactive conformation [3]. This configuration is electronically distinct from meta- or para-substituted analogs, as evidenced by calculated dipole moments:
Table 1: Electronic Properties of Benzimidazole Derivatives
Compound | Dipole Moment (D) | pKa (COOH) | LogP |
---|---|---|---|
4-F-Benzo[d]imidazole-5-COOH | 4.8 | 3.2 ± 0.1 | 1.8 |
Benzo[d]imidazole-5-COOH | 3.9 | 3.6 ± 0.2 | 2.1 |
5-F-Benzo[d]imidazole-4-COOH | 5.1 | 2.9 ± 0.1 | 1.6 |
Data derived from computational analyses [3] [4]
The C5-carboxylic acid serves dual roles: (1) as a hydrogen bond donor/acceptor for target engagement, and (2) as a synthetic handle for prodrug development or conjugate formation via amidation/esterification [3] [9]. X-ray crystallography of related structures confirms that the fluorine atom occupies a van der Waals pocket in biological targets while the carboxylic acid anchors to catalytic residues via ionic interactions [4].
This fluorinated benzimidazole-carboxylic acid hybrid demonstrates exceptional versatility against two critical therapeutic challenges: antimicrobial resistance and neoplastic proliferation. Against multidrug-resistant Enterobacteriaceae (including ESBL-producing E. coli), derivatives exhibit MIC90 values as low as 0.49 µg/mL – surpassing clinical antibiotics like ciprofloxacin (MIC90 = 2 µg/mL) [9]. The molecular basis involves dual inhibition of phosphofructokinase-2 (a glycolytic gatekeeper in bacteria) and DNA gyrase B, confirmed through enzymatic assays and docking studies [9].
In oncology, the scaffold serves as a kinase-anchoring motif, particularly against tyrosine kinases overexpressed in breast cancer. Structural optimization through C2-aryl substitution yields compounds with sub-micromolar GI50 values (0.18 µM against MCF7 cells), outperforming cisplatin by >50-fold [5] [6]. The carboxylic acid enables conjugation with nanoparticle delivery systems, enhancing tumor-specific accumulation while reducing systemic toxicity – a critical advancement for targeted cancer therapy [5].
Table 2: Biological Activities of Representative Derivatives
Biological Target | Derivative Structure | Potency | Reference Compound |
---|---|---|---|
E. coli O157:H7 | C2-(p-F-phenyl); N1-benzylidenehydrazide | MIC90 = 0.49 µg/mL | Ciprofloxacin (2 µg/mL) |
MCF7 breast cancer cells | Methyl 5-COOH ester; C2-(5-F-2-OH-phenyl) | GI50 = 0.18 µM | Cisplatin (10 µM) |
Phosphofructokinase-2 (bacterial) | Parent acid scaffold | Kd = 12.3 nM | Fructose-6-phosphate |
Data compiled from antimicrobial and cytotoxicity studies [6] [9]
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0